molecular formula C12H11NO2 B1165890 5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one CAS No. 1213265-77-0

5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one

Cat. No.: B1165890
CAS No.: 1213265-77-0
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Description

5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the 4-chlorophenyl group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl chloride with 1,1-dimethylcyclopentane-1,3-dione in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as nitrating or sulfonating agents under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.

Scientific Research Applications

5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl group can enhance binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one
  • 5-(4-methylphenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one
  • 5-(4-nitrophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one

Uniqueness

5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents on the phenyl ring, the chloro group can influence reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1213265-77-0

Molecular Formula

C12H11NO2

Origin of Product

United States

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